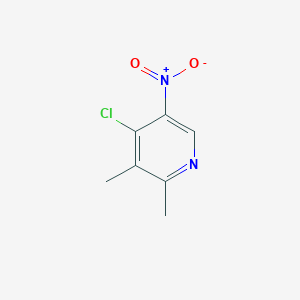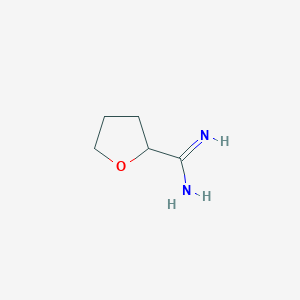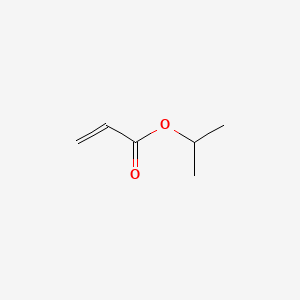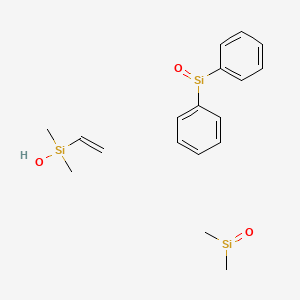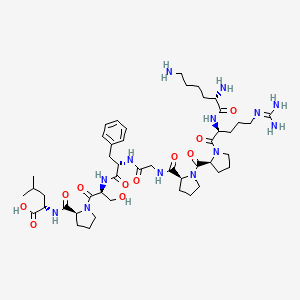
Lys-(Des-Arg9,Leu8)-Bradykinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-Arg10-Leu9-Kallidine est un dérivé peptidique qui agit comme un agoniste sélectif du récepteur de la bradykinine B1. Ce composé est dérivé du système kinine-kallikréine, qui joue un rôle crucial dans divers processus physiologiques, notamment l'inflammation, la douleur et la régulation de la pression artérielle . Des-Arg10-Leu9-Kallidine est particulièrement important dans le contexte des affections inflammatoires chroniques, où il est connu pour réguler à la hausse le récepteur de la bradykinine B1 .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de Des-Arg10-Leu9-Kallidine implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide, suivie de l'ajout séquentiel d'acides aminés protégés. Chaque acide aminé est couplé à la chaîne peptidique croissante à l'aide de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Après l'assemblage de la chaîne peptidique, le peptide est clivé de la résine et déprotégé pour donner le produit final .
Méthodes de production industrielle
La production industrielle de Des-Arg10-Leu9-Kallidine suit des principes similaires à la synthèse en laboratoire, mais à une plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour garantir une grande efficacité et une reproductibilité. L'utilisation de la chromatographie liquide haute performance (HPLC) est cruciale pour la purification du produit final afin d'atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions
Des-Arg10-Leu9-Kallidine subit principalement des réactions de formation et de clivage de liaisons peptidiques. Il est stable dans des conditions physiologiques, mais peut être hydrolysé par des peptidases spécifiques. Le composé ne subit généralement pas de réactions d'oxydation ou de réduction en raison de l'absence de groupes fonctionnels réactifs sensibles à ces processus .
Réactifs et conditions courants
La synthèse de Des-Arg10-Leu9-Kallidine implique des réactifs tels que la DIC, l'HOBt et l'acide trifluoroacétique (TFA) pour la déprotection. Les réactions sont généralement effectuées dans des conditions douces pour éviter la dégradation du peptide .
Principaux produits formés
Le principal produit formé à partir de la synthèse de Des-Arg10-Leu9-Kallidine est le peptide lui-même. Lors de l'hydrolyse, le peptide peut être décomposé en fragments plus petits, qui sont généralement inactifs .
Applications de la recherche scientifique
Des-Arg10-Leu9-Kallidine a une large gamme d'applications dans la recherche scientifique :
Mécanisme d'action
Des-Arg10-Leu9-Kallidine exerce ses effets en se liant sélectivement au récepteur de la bradykinine B1. Lors de la liaison, il active le récepteur, ce qui entraîne l'activation des voies de signalisation en aval, notamment la voie du facteur nucléaire kappaB (NF-kappaB) . Cette activation entraîne la régulation à la hausse de divers médiateurs inflammatoires et contribue à la réponse inflammatoire .
Applications De Recherche Scientifique
Des-Arg10-Leu9-Kallidin has a wide range of applications in scientific research:
Mécanisme D'action
Des-Arg10-Leu9-Kallidin exerts its effects by selectively binding to the bradykinin B1 receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways, including the nuclear factor kappaB (NF-kappaB) pathway . This activation results in the upregulation of various inflammatory mediators and contributes to the inflammatory response .
Comparaison Avec Des Composés Similaires
Des-Arg10-Leu9-Kallidine est unique en raison de sa grande sélectivité pour le récepteur de la bradykinine B1. Des composés similaires comprennent :
Des-Arg10-Kallidine : Un autre agoniste du récepteur B1 avec des propriétés similaires mais qui n'a pas le résidu leucine en position 9.
Leu9-Des-Arg10-Bradykinine : Un dérivé de la bradykinine avec des modifications en positions 9 et 10, agissant également comme un agoniste du récepteur B1.
Ces composés partagent des activités biologiques similaires, mais diffèrent par leurs affinités de liaison aux récepteurs et leurs applications spécifiques .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H75N13O11/c1-28(2)24-33(46(70)71)56-42(66)36-17-10-21-58(36)44(68)34(27-61)57-40(64)32(25-29-12-4-3-5-13-29)54-38(62)26-53-41(65)35-16-9-22-59(35)45(69)37-18-11-23-60(37)43(67)31(15-8-20-52-47(50)51)55-39(63)30(49)14-6-7-19-48/h3-5,12-13,28,30-37,61H,6-11,14-27,48-49H2,1-2H3,(H,53,65)(H,54,62)(H,55,63)(H,56,66)(H,57,64)(H,70,71)(H4,50,51,52)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTPZUQKOYEAOH-MDKUUQCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75N13O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
998.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
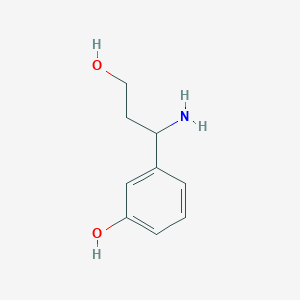
![[6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate](/img/structure/B3029514.png)
![1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B3029518.png)
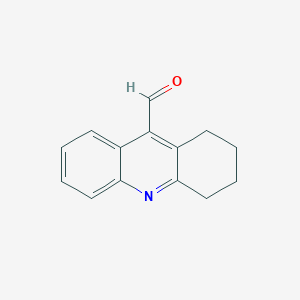
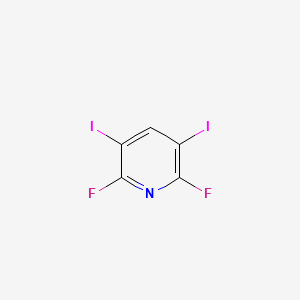

![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)

